2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a methylbenzyl group , an isoquinoline group , and a tolyl group . These groups are commonly found in a variety of chemical compounds and can contribute to the compound’s overall properties and reactivity.
Molecular Structure Analysis
The compound’s structure includes a methylbenzyl group and a tolyl group . These groups are aryl groups which are commonly found in the structure of diverse chemical compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the tolyl group could make the compound nonpolar and hydrophobic .Applications De Recherche Scientifique
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinolines (THIQs) are recognized for their wide-ranging therapeutic potentials, primarily due to their presence as "privileged scaffolds" in many bioactive compounds. Initially linked to neurotoxicity, this perception has evolved significantly, with certain THIQ derivatives, including compounds related to 2-((2-(3-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide, demonstrating promise in various domains of drug discovery.
Cancer Treatment : THIQ derivatives have been investigated for their anticancer properties, with some compounds undergoing clinical trials and even gaining FDA approval for treating specific cancers. The structural versatility of THIQs allows for the targeting of various cancer pathways, suggesting potential utility in oncology (Singh & Shah, 2017).
Neurodegenerative Diseases : Certain THIQ compounds exhibit neuroprotective effects, offering potential treatment avenues for disorders like Parkinson's disease. The mechanisms behind these effects include MAO inhibition and free radical scavenging, underscoring the therapeutic versatility of THIQ derivatives in managing central nervous system disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Infectious Diseases : The broad-spectrum activity of THIQ derivatives against various infectious agents has been documented, with research indicating their potential against diseases such as malaria, tuberculosis, and HIV. This highlights the role of THIQ compounds in developing new drugs for infectious diseases (Singh & Shah, 2017).
Advanced Oxidation Processes : Research into the environmental persistence and degradation of acetaminophen, a compound structurally related to the target molecule, underscores the relevance of advanced oxidation processes (AOPs) in mitigating pharmaceutical pollutants. This indirectly points to the environmental considerations associated with the use and disposal of THIQ-based therapeutics (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
N-(3-methylphenyl)-2-[[2-[(3-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O3/c1-18-6-3-8-20(14-18)16-28-13-12-22-23(26(28)30)10-5-11-24(22)31-17-25(29)27-21-9-4-7-19(2)15-21/h3-11,14-15H,12-13,16-17H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTXDEGDCMJMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)NC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.